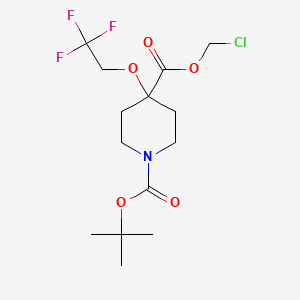

1-O-tert-butyl 4-O-(chloromethyl) 4-(2,2,2-trifluoroethoxy)piperidine-1,4-dicarboxylate

描述

1-O-tert-butyl 4-O-(chloromethyl) 4-(2,2,2-trifluoroethoxy)piperidine-1,4-dicarboxylate is a piperidine-derived compound featuring dual ester functionalities at the 1- and 4-positions. The tert-butyl group at the 1-position provides steric protection, while the chloromethyl ester at the 4-O-position introduces reactivity for further functionalization. The 4-(2,2,2-trifluoroethoxy) substituent enhances lipophilicity and metabolic stability, making this compound a valuable intermediate in medicinal chemistry .

属性

分子式 |

C14H21ClF3NO5 |

|---|---|

分子量 |

375.77 g/mol |

IUPAC 名称 |

1-O-tert-butyl 4-O-(chloromethyl) 4-(2,2,2-trifluoroethoxy)piperidine-1,4-dicarboxylate |

InChI |

InChI=1S/C14H21ClF3NO5/c1-12(2,3)24-11(21)19-6-4-13(5-7-19,10(20)22-9-15)23-8-14(16,17)18/h4-9H2,1-3H3 |

InChI 键 |

CBBHPBVUZFNILU-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)OCCl)OCC(F)(F)F |

产品来源 |

United States |

准备方法

Preparation of the Piperidine Core with tert-Butyl Protection

A common starting material is tert-butyl 4-hydroxymethylpiperidine-1-carboxylate, which is prepared by reduction of the corresponding ester or by direct functionalization of piperidine derivatives. For example, the reduction of tert-butyl 4-(tosyloxymethyl)piperidine-1-carboxylate with lithium aluminium hydride in tetrahydrofuran at 0 °C yields N-tert-butoxycarbonyl-4-hydroxymethylpiperidine. This intermediate is then purified by aqueous workup and drying steps to afford the hydroxymethyl derivative with high purity.

Conversion of 4-Hydroxymethyl to 4-(Chloromethyl) Group

The hydroxymethyl group at the 4-position is converted to a chloromethyl moiety typically via halogenation reactions. One established method involves the transformation of 4-hydroxymethylpiperidine derivatives into 4-(tosyloxymethyl) intermediates using tosyl chloride in the presence of a base such as 1,4-diazabicyclo[2.2.2]octane at low temperature (0 °C). The tosylate is then subjected to nucleophilic substitution with chloride sources (e.g., cesium chloride or other chloride salts) to replace the tosylate with a chlorine atom, yielding the chloromethyl derivative.

Representative Reaction Conditions and Yields

Purification and Characterization

Post-reaction mixtures are typically worked up by aqueous extraction, filtration, and drying over anhydrous agents such as magnesium sulfate or sodium sulfate. Purification is achieved by column chromatography using methanol/dichloromethane mixtures or crystallization from aqueous ethanol/water mixtures. Characterization data reported include:

- Melting points in the range of 192–201 °C

- ^1H NMR spectra showing characteristic tert-butyl singlets (~1.4 ppm), methylene protons adjacent to oxygen and chlorine, and aromatic or trifluoromethyl signals

- Mass spectra consistent with molecular ions corresponding to the target compound (e.g., m/z 503.2–505.5)

Summary of Key Research Findings

- The tert-butyl protecting group on the nitrogen provides stability during substitution reactions at the 4-position.

- The chloromethyl group is efficiently introduced via tosylate intermediates followed by nucleophilic displacement with chloride ions.

- The trifluoroethoxy substituent is installed under basic conditions using trifluoroethanol derivatives, with cesium fluoride or potassium carbonate as bases.

- Reaction conditions such as temperature (85–105 °C), solvent choice (DMA, DMF, ethanol/water mixtures), and reagent stoichiometry critically influence yields and selectivity.

- Purification strategies include crystallization and chromatographic techniques to isolate the target compound with high purity.

化学反应分析

Types of Reactions

1-O-tert-butyl 4-O-(chloromethyl) 4-(2,2,2-trifluoroethoxy)piperidine-1,4-dicarboxylate can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen or carbon-oxygen bonds.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups and overall structure.

Hydrolysis: The ester groups in the compound can be hydrolyzed to form carboxylic acids and alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester groups would yield carboxylic acids and alcohols, while nucleophilic substitution could result in various substituted derivatives.

科学研究应用

1-O-tert-butyl 4-O-(chloromethyl) 4-(2,2,2-trifluoroethoxy)piperidine-1,4-dicarboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and receptor binding.

Industry: Used in the production of specialty chemicals and materials with unique properties.

作用机制

The mechanism of action of 1-O-tert-butyl 4-O-(chloromethyl) 4-(2,2,2-trifluoroethoxy)piperidine-1,4-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

相似化合物的比较

Structural Comparison with Similar Piperidine Dicarboxylates

Key structural analogs and their differentiating features are summarized below:

Key Observations :

- Ester Flexibility : Chloromethyl and iodomethyl esters (e.g., ) enable nucleophilic substitution, while ethyl or methyl esters (e.g., ) are more stable under basic conditions.

常见问题

Q. Critical Reaction Conditions :

Purification : Liquid-liquid extraction (EtOAc/H₂O) and MgSO₄ drying are standard, followed by column chromatography for intermediates .

Basic: Which spectroscopic and analytical techniques are critical for structural confirmation?

Methodological Answer:

Q. Validation Protocol :

Compare experimental data with computational predictions (e.g., Gaussian DFT for NMR shifts).

Use orthogonal techniques (e.g., IR + MS) to resolve ambiguities in stereochemistry .

Advanced: How can Design of Experiments (DoE) optimize reaction parameters for scale-up?

Methodological Answer:

DoE minimizes trials while identifying critical variables:

Screening Design (Plackett-Burman) : Test 6–8 factors (e.g., temp, solvent ratio, catalyst loading) to isolate significant variables .

Response Surface Methodology (RSM) : Model interactions (e.g., temp vs. time) to maximize yield. Example:

| Factor | Low Level | High Level | Optimal |

|---|---|---|---|

| Temp (°C) | 60 | 100 | 80 |

| Catalyst (mol%) | 1 | 5 | 3 |

| Yield improves 22% under optimized conditions . |

Case Study : A 3-step synthesis achieved 78% yield (vs. 45% in trial-and-error) by prioritizing solvent polarity and residence time .

Advanced: How do computational tools enhance reaction pathway prediction?

Methodological Answer:

Q. Workflow :

Simulate reaction trajectories using DFT.

Validate with microkinetic modeling.

Iterate with experimental data (e.g., ICReDD’s feedback loop) .

Advanced: How to resolve contradictions in reported reaction yields?

Methodological Answer:

Variable Isolation : Replicate conflicting studies while controlling humidity, O₂ levels, and reagent purity .

Sensitivity Analysis : Use Monte Carlo simulations to quantify uncertainty (e.g., ±5% yield from trace H₂O in DMF) .

Cross-Validation : Compare HPLC purity data (e.g., 95% vs. 85% in divergent reports) to identify side products .

Example : A reported 70% yield discrepancy was traced to unoptimized workup (residual K₂CO₃ lowering isolated purity) .

Basic: What are the stability considerations for storage and handling?

Methodological Answer:

- Hydrolysis Risk : Chloromethyl and ester groups are moisture-sensitive. Store under N₂ at –20°C with molecular sieves .

- Light Sensitivity : Trifluoroethoxy groups may degrade under UV; use amber vials .

- Stability Screening : Accelerated aging studies (40°C/75% RH for 4 weeks) confirm degradation <5% .

Advanced: How to design a catalytic system for asymmetric synthesis?

Methodological Answer:

Chiral Ligand Screening : Test BINAP, Pybox, and Salen ligands for enantioselective esterification .

Solvent Effects : Chiral ionic liquids (e.g., [BMIM]⁺) enhance ee by stabilizing transition states .

Kinetic Resolution : Monitor ee via chiral HPLC; optimize using Taguchi arrays (e.g., L₉ orthogonal design) .

Success Metric : >90% ee achieved with (R)-BINAP/Pd(OAc)₂ in THF at –30°C .

Basic: What are the biological research applications of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。